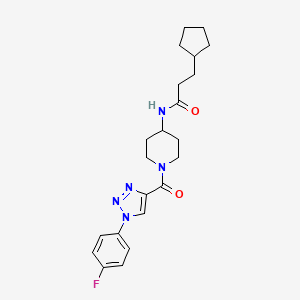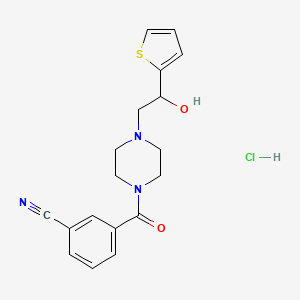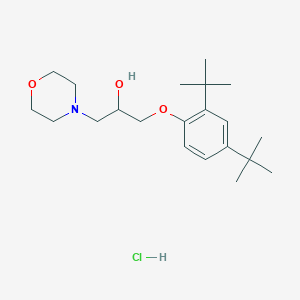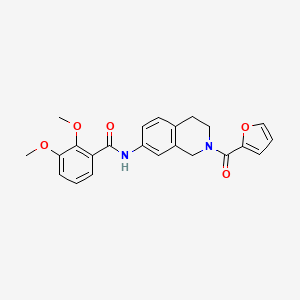
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Scientific Research Applications
Synthesis and Scale-Up Processes
The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone has been a focus in the development of scalable syntheses for H3 receptor antagonists, demonstrating its relevance in medicinal chemistry. The first, second, and third generation processes were developed, highlighting a shift towards cost reduction and efficiency in synthesis. Notably, the third generation synthesis introduced a key improvement with the use of lithium alkoxide for Lewis base catalysis, showcasing innovation in chemical synthesis strategies (Pippel et al., 2011).
Anticancer Potential
Research into related compounds, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has revealed significant anticancer properties. These studies have demonstrated the compound's ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This points towards a potential therapeutic use for cancer treatment, emphasizing the importance of structural analogs in drug discovery (Magalhães et al., 2013).
PET Imaging Agent Synthesis
The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease, involved a compound structurally similar to (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone. This highlights the role of such compounds in the development of diagnostic tools for neurodegenerative diseases, contributing to our understanding and ability to monitor these conditions (Wang et al., 2017).
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-3-2-8-15(16)17(20)19-11-5-10-18(12-13-19)14-6-4-7-14/h2-3,8-9,14H,4-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKTAFFDHKDKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)



![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)


![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)